molecular formula C49H102N6O2 B12071433 2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide

2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide

Cat. No.: B12071433
M. Wt: 807.4 g/mol
InChI Key: OPCHFPHZPIURNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amine groups and a long alkyl chain, making it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction of 1,2-bis(3-aminopropylamino)ethane with specific aldehydes or ketones under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the long alkyl chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(3-aminopropylamino)ethane: A simpler analog with fewer functional groups and shorter alkyl chains.

    N,N’-bis(3-aminopropyl)ethylenediamine: Another related compound with similar amine functionalities but different structural arrangement.

Uniqueness

2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide stands out due to its unique combination of multiple amine groups and a long alkyl chain, providing distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C49H102N6O2

Molecular Weight

807.4 g/mol

IUPAC Name

2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide

InChI

InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-48(56)54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,56,57)

InChI Key

OPCHFPHZPIURNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.